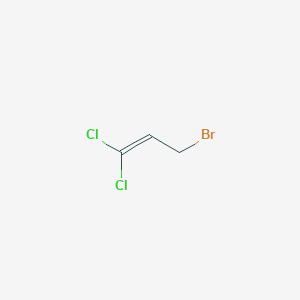

3-Bromo-1,1-dichloroprop-1-ene

Description

Significance of Vicinal Dihaloalkenes in Synthetic Transformations

Vicinal dihaloalkenes, which are alkene derivatives with two halogen atoms on adjacent carbons, are important intermediates in organic synthesis. libretexts.org A primary application of these compounds is in the synthesis of alkynes through a process called double dehydrohalogenation. chemistryscore.com This reaction involves two successive elimination reactions, typically requiring a very strong base like sodium amide, to form a triple bond. chemistryscore.compitt.edu

The vicinal dihalogenation of alkenes is a common method for preparing these compounds. chemistryviews.org This can be achieved by reacting an alkene with homonuclear or heteronuclear halogens. chemistryviews.org More sustainable methods have been developed using N-halosuccinimides and lithium halides in the presence of acetic acid. chemistryviews.org The stereochemistry of the addition is typically anti, proceeding through a cyclic halonium ion intermediate, which is then attacked by a halide ion. masterorganicchemistry.com

Vicinal dihaloalkenes are also precursors to other functional groups. For instance, they can be converted to halohydrins when the halogenation is carried out in the presence of water. masterorganicchemistry.com

Overview of Halogenated Propenes in Chemical Research

Halogenated propenes are a class of organic compounds that have one or more hydrogen atoms on a propene backbone replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). scbt.com These compounds are significant in various areas of chemical research due to their diverse reactivity. scbt.com They serve as valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. scbt.com The presence of halogen atoms can influence the biological activity of molecules, and some halogenated compounds have shown potential as antibacterial agents. nih.gov

In materials science, halogenated propenes contribute to the development of polymers and other materials with specific properties like flame retardancy and chemical resistance. scbt.com The carbon-halogen bond is a key feature that allows for a wide range of chemical transformations. scbt.com

The study of halogenated propenes also extends to analytical chemistry, where their distinct properties can enhance the sensitivity and selectivity of analytical techniques. scbt.com Furthermore, research into the nuclear magnetic resonance (NMR) spectra of halogenated propenes provides valuable information about their molecular structure and the electronic environment of the nuclei. aip.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrCl2/c4-2-1-3(5)6/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMURNZDCVGWDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505398 | |

| Record name | 3-Bromo-1,1-dichloroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36469-73-5 | |

| Record name | 3-Bromo-1,1-dichloroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,1-dichloroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Stereochemical Aspects of 3 Bromo 1,1 Dichloroprop 1 Ene

Spectroscopic Analysis for Geometric Isomerism in 3-Bromo-1,1-dichloroprop-1-ene

The structure of this compound (C₃H₃BrCl₂) inherently allows for geometric isomerism, specifically E (entgegen) and Z (zusammen) isomers, due to the restricted rotation around the carbon-carbon double bond. The substituents on the C1 carbon are two chlorine atoms, while the C2 carbon is bonded to a hydrogen atom and a bromomethyl group (-CH₂Br). The presence of two different groups on the C2 carbon is a prerequisite for E/Z isomerism.

Distinguishing between the E and Z isomers would rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Although specific experimental data for this compound is not readily found in scientific literature, the expected differences in spectra can be predicted based on established principles.

In ¹H NMR spectroscopy, the chemical shift of the vinylic proton and the protons on the bromomethyl group would be expected to differ between the E and Z isomers. The spatial proximity of the bulky dichlorovinyl group to the bromomethyl group in the Z-isomer could lead to through-space deshielding or shielding effects, causing a change in their respective chemical shifts compared to the E-isomer. Furthermore, the coupling constant between the vinylic proton and the protons of the bromomethyl group (a ⁴J or long-range coupling) might also show slight variations between the two isomers.

¹³C NMR spectroscopy would also be a valuable tool. The chemical shifts of the carbon atoms, particularly the sp² hybridized carbons of the double bond and the carbon of the bromomethyl group, would likely be different for the E and Z isomers due to the varying steric and electronic environments.

Infrared spectroscopy could potentially distinguish the isomers by subtle differences in the C=C stretching vibration frequency and the out-of-plane C-H bending vibrations (wagging). The stereochemistry of the substituents on the double bond can influence these vibrational modes.

A hypothetical data table illustrating the kind of data that would be expected from such analyses is presented below.

| Spectroscopic Data | Predicted E-isomer | Predicted Z-isomer |

| ¹H NMR | ||

| δ (vinylic H) | Lower ppm | Higher ppm |

| δ (-CH₂Br) | Lower ppm | Higher ppm |

| ¹³C NMR | ||

| δ (C=C) | Distinct shifts | Distinct shifts |

| δ (-CH₂Br) | Different shift | Different shift |

| IR Spectroscopy | ||

| ν (C=C stretch) | ~1620-1640 cm⁻¹ | Slight shift from E |

| γ (C-H wag) | ~900-950 cm⁻¹ | Different from E |

Conformational Analysis of this compound

Conformational analysis of this compound involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about the C-C single bond between the vinylic carbon (C2) and the bromomethyl carbon (C3). This rotation leads to various conformers, with energy differences arising from steric and electronic interactions.

The primary rotational barrier would be influenced by the interactions between the bulky dichlorovinyl group and the bromine atom. Theoretical calculations would be the most effective method to determine the potential energy surface for this rotation and to identify the most stable conformers. These calculations would typically involve rotating the C2-C3 bond in increments and calculating the energy at each step.

The most stable conformations would likely be those that minimize the steric repulsion between the large substituents. Staggered conformations, where the bromine atom is positioned away from the double bond, would be expected to be energy minima. Eclipsed conformations, where the bromine atom passes over the plane of the double bond, would represent energy maxima and thus be transition states for the rotation.

Computational chemistry could provide valuable data on the rotational energy barriers and the relative energies of the different conformers. A hypothetical data table summarizing such findings is shown below.

| Conformational Parameter | Predicted Value |

| Rotational Barrier (C2-C3) | 5-10 kJ/mol (estimated) |

| Most Stable Conformer | Staggered (anti-periplanar) |

| Least Stable Conformer | Eclipsed (syn-periplanar) |

| Dihedral Angle (Cl₂C=CH-C-Br) | ~180° (for most stable) |

It is important to reiterate that the specific experimental data for the advanced structural characterization of this compound is not widely published. The information presented here is based on established chemical principles and serves as a predictive framework for the expected stereochemical and conformational behavior of this molecule. Further dedicated research would be necessary to confirm these predictions experimentally.

Synthetic Strategies and Pathways for 3 Bromo 1,1 Dichloroprop 1 Ene

Reported Laboratory Synthesis Methodologies for 3-Bromo-1,1-dichloroprop-1-ene

Several laboratory-scale methods for the synthesis of this compound have been reported. These methodologies include allylic bromination, elimination reactions, and nucleophilic substitution followed by halogenation.

One of the primary methods for synthesizing this compound is the allylic bromination of 1,1-dichloropropene (B165177). libretexts.orglibretexts.org This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond. A common reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low concentration of bromine radicals, favoring allylic substitution over addition to the double bond. masterorganicchemistry.commasterorganicchemistry.comscribd.com The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride (CCl₄) and is often initiated by light or a radical initiator. libretexts.orglibretexts.orgscribd.com

Another reported synthetic route involves the reaction of bromoethane (B45996) with acetyl chloride in the presence of a base such as sodium hydroxide. This process is thought to proceed via nucleophilic substitution to form an intermediate alkyl chloride, which then undergoes further chlorination to yield the final product.

Elimination reactions can also be employed. For instance, treating 1,1,3-trichloropropane (B1619012) with a strong base can induce dehydrohalogenation to form the double bond, followed by bromination at the allylic position to give this compound.

Below is a data table summarizing the key aspects of these reported laboratory synthesis methods.

| Method | Precursors | Reagents | Key Conditions | Reported Yield/Purity | Reference |

| Allylic Bromination | 1,1-Dichloropropene | N-Bromosuccinimide (NBS) | Nonpolar solvent (e.g., CCl₄), light or radical initiator | Moderate | libretexts.orglibretexts.org |

| Nucleophilic Substitution and Halogenation | Bromoethane, Acetyl Chloride | Sodium Hydroxide | Ethanolic solution, room temperature | High-purity oily liquid (exact yield not specified) | |

| Elimination and Bromination | 1,1,3-Trichloropropane | Strong base (e.g., KOtBu), Brominating agent | - | - |

Precursor Chemistry and Derivatization Routes for this compound

The synthesis of this compound is intrinsically linked to the chemistry of its precursors. The most direct precursor is 1,1-dichloropropene, which possesses the necessary dichlorinated double bond structure for subsequent allylic bromination. libretexts.orglibretexts.org 1,1-Dichloropropene itself can be synthesized from various starting materials, including 1,2-dichloropropane, a byproduct of industrial chlorohydrin production. unifiedpatents.com

Another precursor is 1,1,3-trichloropropane, which can undergo base-induced elimination to form a dichloropropene isomer, setting the stage for bromination. The synthesis route starting from bromoethane and acetyl chloride highlights a convergent approach where the carbon backbone is assembled and halogenated in a multi-step process.

This compound is also a valuable intermediate for further chemical transformations, serving as a building block for more complex molecules. Its reactivity is characterized by the potential for substitution and addition reactions. A significant derivatization route is its reaction with amines to form enaminocarbonyl compounds. For example, it has been used in the synthesis of 4-[(6-chloropyridin-3-yl)methylamino]furan-2(5H)-one, a precursor for certain agrochemicals. google.comgoogle.comgoogle.com This reaction highlights the utility of the bromo- leaving group in nucleophilic substitution reactions.

The table below outlines the key precursors and a notable derivatization product of this compound.

| Category | Compound Name | Role | Reference |

| Precursor | 1,1-Dichloropropene | Substrate for allylic bromination | libretexts.orglibretexts.org |

| Precursor | 1,1,3-Trichloropropane | Starting material for elimination/bromination sequence | |

| Precursor | Bromoethane | Starting material for multi-step synthesis | |

| Precursor | Acetyl Chloride | Starting material for multi-step synthesis | |

| Derivatization Product | 4-[(6-chloropyridin-3-yl)methylamino]furan-2(5H)-one | Product of reaction with an amine, agrochemical intermediate | google.comgoogle.com |

Industrial Relevance of this compound Synthesis

The industrial relevance of this compound appears to be centered on its role as a specialized intermediate in the synthesis of high-value chemicals, particularly in the agrochemical sector. While not a large-scale commodity chemical, its synthesis is of interest for the production of certain pesticides. chemball.com

Patents have been filed that describe the use of this compound in the preparation of enaminocarbonyl compounds, which are key structural motifs in some insecticidally active molecules. google.comgoogle.comgoogleapis.com The synthesis of these complex molecules often involves the reaction of this compound with a suitable amine precursor. google.comgoogle.com

The broader context of industrial halogenated hydrocarbon production involves processes such as gas-phase dehydrochlorination and fluorination of propanes and propenes. unifiedpatents.comgoogle.com While specific industrial-scale production details for this compound are not widely published, the methodologies used for other halogenated propenes, such as the use of fixed-bed reactors and fractional distillation for purification, could potentially be adapted. The development of efficient and cost-effective synthetic routes to this compound is driven by the demand for the final agrochemical products.

Reactivity and Reaction Mechanisms of 3 Bromo 1,1 Dichloroprop 1 Ene

Nucleophilic Substitution Reactions Involving 3-Bromo-1,1-dichloroprop-1-ene

The bromine atom at the allylic position (C3) of this compound is susceptible to nucleophilic substitution. This reactivity is enhanced by the stability of the resulting intermediate. The electron-withdrawing nature of the two chlorine atoms on the double bond influences the reactivity at the C3 position.

One notable example is the reaction with amines. For instance, this compound reacts with 4-[[(6-chloropyridin-3-yl)methyl]amino]furan-2(5H)-one. google.com This reaction proceeds via a nucleophilic attack of the amine on the carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions | Reference |

| 4-[[(6-chloropyridin-3-yl)methyl]amino]furan-2(5H)-one | 4-[(6-chloropyridin-3-yl)methylamino]furan-2(5H)-one | Not specified in provided abstract | google.com |

Electrophilic Addition Reactions to the Alkene Moiety of this compound

The double bond in this compound can undergo electrophilic addition reactions. The electron-withdrawing effect of the two chlorine atoms at the C1 position makes the double bond less nucleophilic compared to a simple alkene. However, under appropriate conditions, electrophiles can add across the double bond.

The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile (typically a proton) will add to the carbon atom that results in the more stable carbocation. chemguide.co.uklibretexts.org In the case of this compound, the addition of an electrophile to the C2 carbon would lead to a carbocation at C1, which is destabilized by the two electron-withdrawing chlorine atoms. Therefore, addition to the C1 carbon to form a carbocation at C2 is generally favored.

Elimination Reactions of this compound

Elimination reactions of this compound can lead to the formation of alkynes or allenes. These reactions are typically promoted by strong bases. The outcome of the reaction, whether it follows an E1, E2, or E1cB mechanism, depends on the substrate structure, the nature of the base, and the reaction conditions. iitk.ac.inmasterorganicchemistry.comlibretexts.org

For instance, treatment with a strong base could potentially lead to the elimination of HBr to form a chloro-substituted allene (B1206475) or a dichloroprop-yne derivative. The specific isomer formed would depend on which proton is abstracted by the base and the subsequent stereochemistry of the elimination.

Cross-Coupling Reactions Utilizing this compound as a Substrate

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. sigmaaldrich.comrsc.org These reactions allow for the formation of new carbon-carbon bonds at the halogenated positions. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the vinylic C-Cl bonds. nih.gov

This differential reactivity allows for a stepwise functionalization strategy. For example, a Suzuki coupling could be performed selectively at the C3 position, leaving the two chlorine atoms intact for subsequent transformations.

Table 2: Potential Cross-Coupling Reactions and Products

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System |

| Suzuki Coupling | Arylboronic acid | 3-Aryl-1,1-dichloroprop-1-ene | Palladium catalyst (e.g., Pd(PPh3)4) and a base |

| Stille Coupling | Organostannane | 3-Organo-1,1-dichloroprop-1-ene | Palladium catalyst |

| Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-1,1-dichloroprop-1-ene | Palladium and copper catalysts |

This compound as an Annulating Agent in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both an electrophilic allylic carbon and a dichlorovinyl group, makes it a useful building block in annulation reactions for the synthesis of cyclic compounds.

For example, it can be used in [3+2] cycloaddition reactions with nitrile oxides. The reaction of nitrile oxides with 1,3-dichloroprop-1-ene, a structural isomer, leads to the formation of isoxazole (B147169) derivatives. researchgate.net A similar reactivity pattern can be anticipated for this compound, where the double bond acts as the dipolarophile. The regioselectivity of such cycloadditions would be a key factor in determining the final product structure.

Other Advanced Organic Transformations of this compound

Beyond the fundamental reaction types, this compound can participate in a variety of other advanced organic transformations. Its unique combination of functional groups allows for its use in the synthesis of diverse and complex molecular architectures. For instance, its derivatives can be employed in indium-promoted allylation reactions. researchgate.net The resulting homoallylic alcohols can then be further transformed into other valuable synthetic intermediates.

The presence of the dichlorovinyl moiety also opens up possibilities for further functionalization, such as reactions involving the displacement of the chlorine atoms or transformations of the double bond. umanitoba.ca

Analytical and Spectroscopic Investigations of 3 Bromo 1,1 Dichloroprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromo-1,1-dichloroprop-1-ene (Cl₂C=CHCH₂Br), both ¹H and ¹³C NMR spectroscopy provide critical data for structural assignment.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in unique chemical environments.

Vinyl Proton (=CH-): A single proton is attached to the second carbon (C2) of the propene chain. This proton is adjacent to the methylene (B1212753) group (-CH₂Br). Due to spin-spin coupling with the two equivalent protons of the methylene group, this signal is expected to appear as a triplet.

Methylene Protons (-CH₂Br): The two protons on the third carbon (C3) are chemically equivalent. These protons are adjacent to the single vinyl proton, and coupling with it would split their signal into a doublet.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Multiplicity | Expected Chemical Shift (δ) Range (ppm) |

| =CH - | Triplet (t) | 6.0 - 7.5 |

| -CH₂ Br | Doublet (d) | 3.5 - 4.5 |

Note: Chemical shift ranges are estimates based on analogous structures.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct signals are expected, one for each carbon atom in its unique electronic environment.

C1 (=CCl₂): This carbon is bonded to two chlorine atoms and is part of a double bond. The significant electron-withdrawing effect of the two chlorine atoms will cause this signal to be heavily deshielded and appear far downfield.

C2 (=CH-): This is the second vinyl carbon, bonded to one hydrogen and two other carbons. Its signal will appear in the typical alkene region of the spectrum.

C3 (-CH₂Br): This carbon is an sp³-hybridized carbon bonded to a bromine atom. The electronegative bromine atom will shift this signal downfield relative to an unsubstituted alkyl carbon.

Detailed experimental data for the ¹³C NMR spectrum are not available in the cited literature. However, the expected chemical shift regions for each carbon can be predicted based on established principles of ¹³C NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Hybridization | Expected Chemical Shift (δ) Range (ppm) |

| C 1 (=CCl₂) | sp² | 130 - 145 |

| C 2 (=CH-) | sp² | 120 - 135 |

| C 3 (-CH₂Br) | sp³ | 30 - 45 |

Note: Chemical shift ranges are estimates based on analogous structures.

¹H NMR Spectroscopic Analysis of this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The key functional groups in this compound give rise to characteristic absorption bands. General literature suggests a C=C stretching frequency around 1650 cm⁻¹ and a C-Br stretch near 550 cm⁻¹. Current time information in Bangalore, IN.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (vinyl) | =C-H | 3100 - 3000 |

| C-H Stretch (alkyl) | -C-H | 3000 - 2850 |

| C=C Stretch | Alkene | ~1650 |

| C-Cl Stretch | Chloroalkene | 850 - 550 |

| C-Br Stretch | Bromoalkane | 650 - 550 |

Note: Wavenumber values are typical for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Molecules containing π-systems, such as alkenes, absorb UV or visible light to promote an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). google.com This is known as a π → π* transition.

For this compound, the carbon-carbon double bond acts as the chromophore. Due to the limited conjugation in the molecule, the wavelength of maximum absorption (λmax) is expected to fall within the ultraviolet region, likely below 250 nm. Specific experimental λmax values for this compound are not documented in the surveyed scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular weight of this compound is 189.86 g/mol .

A key feature in the mass spectrum of this compound is the complex isotopic pattern of the molecular ion peak, which arises from the natural abundances of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

This combination results in a cluster of peaks for the molecular ion [C₃H₃BrCl₂]⁺, with the most prominent peaks at M, M+2, M+4, and M+6. The most common fragmentation pathway would involve the loss of a halogen radical, which are relatively stable leaving groups. Current time information in Bangalore, IN.

Table 4: Predicted Isotopic Pattern and Fragmentation for this compound

| Ion | Description | Predicted m/z (for most abundant isotopes) |

| [C₃H₃⁷⁹Br³⁵Cl₂]⁺ | Molecular Ion (M) | 188 |

| [C₃H₃⁸¹Br³⁵Cl₂]⁺ / [C₃H₃⁷⁹Br³⁵Cl³⁷Cl]⁺ | M+2 Peak | 190 |

| [C₃H₃⁸¹Br³⁵Cl³⁷Cl]⁺ / [C₃H₃⁷⁹Br³⁷Cl₂]⁺ | M+4 Peak | 192 |

| [C₃H₃⁸¹Br³⁷Cl₂]⁺ | M+6 Peak | 194 |

| [C₃H₃Cl₂]⁺ | Loss of •Br | 109 (from ⁷⁹Br) / 111 (from ⁸¹Br) |

| [C₃H₃BrCl]⁺ | Loss of •Cl | 153 (from ³⁵Cl) / 155 (from ³⁷Cl) |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. The calculated exact mass for the most abundant isotopologue of this compound, [C₃H₃⁷⁹Br³⁵Cl₂], is 187.87952 Da. An experimental HRMS measurement confirming this value would serve as definitive proof of the compound's elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron ionization mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds. In the mass spectrometer, high-energy electrons bombard the sample molecules, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions. The fragmentation of the molecular ion is not random but follows predictable pathways, influenced by the relative strengths of chemical bonds and the stability of the resulting fragments.

For this compound, the presence of three halogen atoms—two chlorine and one bromine—plays a crucial role in directing the fragmentation process. A key characteristic of the mass spectra of chlorinated and brominated compounds is the presence of distinct isotopic patterns for ions containing these elements. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1, while bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, any fragment containing chlorine or bromine will appear as a cluster of peaks, which greatly aids in their identification.

The initial ionization of this compound would form the molecular ion, [C₃H₃BrCl₂]•+. Due to the presence of multiple halogen atoms, this molecular ion peak would be accompanied by a series of isotope peaks (M+2, M+4, etc.), with their relative intensities determined by the combinatorial probabilities of the different isotopes of chlorine and bromine.

Following ionization, the molecular ion is expected to undergo several primary fragmentation pathways:

Loss of a Halogen Radical: The cleavage of a carbon-halogen bond is a common fragmentation pathway for halogenated compounds. The relative ease of cleavage generally follows the order C-Br > C-Cl. Therefore, the loss of a bromine radical (•Br) to form the [C₃H₃Cl₂]⁺ ion is anticipated to be a significant fragmentation route. Similarly, the loss of a chlorine radical (•Cl) would lead to the formation of the [C₃H₃BrCl]⁺ ion. The relative abundances of these ions would depend on the specific ionization energy and the stability of the resulting carbocations.

Allylic Cleavage: The bromine atom is situated in an allylic position, which can influence fragmentation. Cleavage of the C-Br bond is facilitated by the formation of a resonance-stabilized dichloropropenyl cation.

Further Fragmentation: The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions. For example, the [C₃H₃Cl₂]⁺ ion could lose a chlorine atom to form [C₃H₃Cl]⁺ or a molecule of HCl to form [C₃H₂Cl]⁺.

Based on these principles, a hypothetical table of major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound can be constructed. It is important to note that the relative intensities are predictive and would need to be confirmed by experimental data.

Interactive Data Table: Predicted EI-MS Fragmentation of this compound

| m/z (based on ³⁵Cl and ⁷⁹Br) | Proposed Ionic Formula | Proposed Fragmentation Pathway |

| 188 | [C₃H₃⁷⁹Br³⁵Cl₂]•⁺ | Molecular Ion (M•⁺) |

| 153 | [C₃H₃³⁵Cl₂]⁺ | [M - Br]⁺ |

| 109 | [C₃H₃⁷⁹Br]⁺ | [M - Cl₂]⁺ (less likely) or from [M-Cl]⁺ - Cl |

| 110 | [C₃H₃³⁵Cl]⁺ | [M - Br - Cl]⁺ |

| 74 | [C₃H₃]⁺ | Loss of all halogens |

Note: The table shows the m/z for the most abundant isotopes. The actual spectrum would display clusters of peaks for each fragment containing chlorine and/or bromine.

A detailed analysis of an experimental spectrum would be necessary to confirm the presence and relative abundances of these and other potential fragment ions, providing a more definitive understanding of the fragmentation behavior of this compound under electron ionization conditions. For a related isomer, 3-bromo-1-chloro-1-propene, it has been suggested that the molecular ion peak would appear around m/z ~170, with fragmentation involving the loss of Br• or Cl• radicals. This supports the predicted fragmentation pathways for this compound.

Computational Chemistry and Theoretical Studies of 3 Bromo 1,1 Dichloroprop 1 Ene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like molecules. For 3-bromo-1,1-dichloroprop-1-ene, DFT calculations can elucidate its electronic properties, which are fundamental to understanding its chemical reactivity.

Detailed research findings from DFT calculations reveal key aspects of the molecule's electronic structure. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential are critical parameters. The presence of electronegative halogen atoms (bromine and two chlorine atoms) significantly influences the electronic landscape of the molecule. The double bond and the halogen substituents make the molecule susceptible to various reactions.

The reactivity of this compound can be predicted by analyzing DFT-derived descriptors. For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with the susceptibility of a molecule to nucleophilic attack. In a study on halogenated aliphatic hydrocarbons, a lower LUMO energy was associated with higher toxicity, indicating a greater reactivity. aimspress.com The HOMO-LUMO energy gap is another important descriptor, providing insights into the chemical stability of the molecule. frontiersin.org A smaller gap suggests that the molecule is more polarizable and reactive. aimspress.com

The mechanism of its reactions involves its capacity to undergo halogenation and substitution reactions. The bromine and chlorine atoms can interact with various molecular targets, leading to the formation of new chemical bonds. This reactivity makes it a useful compound in synthetic chemistry.

Table 1: Calculated Electronic Properties of Halogenated Alkenes from DFT Studies This table is illustrative and based on typical findings for similar compounds, as specific DFT data for this compound is not readily available in the searched literature.

| Descriptor | Typical Value Range for Halogenated Alkenes | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -9 to -11 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.5 to -2 eV | Lower values suggest higher susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7 to 10 eV | Smaller gap indicates higher reactivity and lower stability |

| Dipole Moment | 1 to 3 Debye | Influences solubility and intermolecular interactions |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its interactions with other molecules, such as solvents or biological macromolecules. These simulations can reveal how the molecule behaves in different environments and how it might interact with a biological target.

For instance, MD simulations have been used to study the interactions of similar halogenated compounds with enzymes. mdpi.com These studies can show how the molecule fits into an active site and the nature of the intermolecular forces involved, such as hydrogen bonds or van der Waals interactions. mdpi.com In the context of biodegradation, MD simulations can help to understand the mechanism of enzymatic dehalogenation. mdpi.com For example, simulations have shown that the orientation of the substrate in the enzyme's active site is crucial for the reaction to occur. mdpi.com

While specific MD simulation studies on this compound were not found, research on related compounds provides a framework for what could be expected. For example, MD simulations of haloalkane dehalogenases have shown how the enzyme's structure changes to accommodate the substrate and facilitate the breaking of the carbon-halogen bond. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Analogues in Reactivity or Degradation

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular chemical property, such as reactivity or degradation rate. d-nb.info These models are often built using descriptors derived from the molecular structure, which can be calculated using computational methods like DFT. aimspress.com

For halogenated hydrocarbons, QSAR models have been developed to predict their toxicity and biodegradability. aimspress.comd-nb.info These models often use descriptors such as the energy of the LUMO, molecular polarizability, and molar refractivity. aimspress.com A study on the toxicity of halogenated aliphatic hydrocarbons to Aspergillus nidulans found a good correlation between the toxicity and a combination of these descriptors. aimspress.com

In the context of degradation, QSAR models can predict the rate at which a compound is broken down in the environment. For example, QSAR models have been developed to predict the rate constants for the reaction of volatile organic compounds (VOCs) with hydroxyl radicals in the atmosphere, which is a major degradation pathway. nih.gov These models often find that the energy of the Highest Occupied Molecular Orbital (HOMO) is a key descriptor. nih.gov

While no QSAR models specifically for this compound were identified, the principles from studies on analogous compounds are applicable. The reactivity and degradation of this compound would likely be influenced by its electronic properties, size, and shape, which can be quantified by various molecular descriptors.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dichloropropene (B49464) |

| Bromoethane (B45996) |

| Acetyl chloride |

| 1-bromo-2-methylpropane |

| 2-bromo-2-methylpropane |

| 2-chloro-2-methylpropane |

| 1,2-dichloropropane |

| 1,2-dibromopropane |

| 2,3-dibromopropene |

| 1-bromopropane-2-ol |

| 2-bromo-2-propene-1-ol |

| 1,2-propanediol |

| 1,3-dichloroprop-1-ene |

| 1-aryl-2-chlorobut-2-en-1-ones |

| 3-dichloroprop-1-ene |

| 1,3-dichloropropene |

| α-bromoenones |

| α-chloroenones |

| 1,1,1-trifluoropentane-2,4-dione |

| 2-acetylcyclohexan-1-one |

| (S)-2-ethyloxirane |

| (R)-2-ethyloxirane |

| 2-ethyloxirane |

| 3,3,3-tribromo-1-nitroprop-1-ene |

| (E)-3,3,3-trichloro-1-nitroprop-1-ene |

| 1,1-dichloroethane |

| 1,2-dichloroethane |

| 1-Propene, 3-bromo- |

| Allyl bromide |

| 1-Bromo-2-propene |

| 2-Propenyl bromide |

| 3-Bromopropene |

| 3-Bromopropylene |

| Bromallylene |

| 1-iodohexane |

| 1-iodobutane |

| 1-bromohexane |

| 4-bromobutanenitrile |

| 1-chloropentane |

| 1,5-dichloropentane |

| 1-chlorodecane |

| (bromomethyl)cyclohexane |

| 1,3-dichloropropane |

| chlorocyclopentane |

| 2-chloropropane |

| 1-bromobutane |

| 1-bromo-3-chloropropane |

| 3-chloro-2-methylprop-1-ene |

| 2,3-dichloroprop-1-ene |

| 1-chloro-2-methylpropane |

| 2-iodobutane |

| 1-iodopropane |

| 1-chloropropane |

| 1-chloro-2-(2-chloroethoxy)ethane |

| 1,2-dibromo-3-chloropropane |

| 1-bromo-2-chloroethane |

| 1,2-dibromopropane |

| 2-bromo-1-chloropropane |

| 1,2,3-tribromopropane |

| (E)-(3,3-dichloroprop-1-en-1-yl)benzene |

| Phenylacetylene |

| 1,3-diiodopropane |

| 1-chlorobutane |

| 1-chlorohexane |

| 1,3-dibromopropane |

| 1,2,3-trichloropropane |

| 1,2-dichloroethane |

| Bromocyclohexane |

| Chlorocyclohexane |

| 1-Bromo-2-chloroethane |

| 1-Bromobutane |

| 1-Iodobutane |

| 1-Iodohexane |

| 1-Iodopropane |

| 2,3-Dichloroprop-1-ene |

| 2-Bromo-1-Chloropropane |

| 2-Iodobutane |

| 4-Bromobutanenitrile |

| 1-aryl-2-chlorobut-2-en-1-ones |

Environmental Photochemistry and Biotransformation Pathways of 3 Bromo 1,1 Dichloroprop 1 Ene

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, which includes chemical and photochemical processes, plays a crucial role in the transformation of halogenated propenes in the environment. These mechanisms can lead to the breakdown of the parent compound into less complex and often less toxic substances.

Hydrolysis Kinetics and Products

Hydrolysis is a significant degradation pathway for halogenated propenes in aquatic environments and moist soils. The rate of this reaction is influenced by factors such as temperature and pH. For instance, studies on 1,3-dichloropropene (B49464) show that its hydrolysis half-life decreases significantly with increasing temperature. nih.govnih.gov At 20°C, the hydrolysis half-life of 1,3-dichloropropene in deionized water is approximately 9.8 to 11.3 days. nih.govwiley.com This process is also pH-dependent, with higher pH levels generally favoring the reaction. nih.govresearchgate.net

The primary hydrolysis product of 1,3-dichloropropene is 3-chloroallyl alcohol. wiley.comwiley.com The formation of this alcohol appears to be stable against further significant hydrolytic conversion. wiley.comwiley.com Similarly, the hydrolysis of 2,3-dichloro-1-propene (B165496) results in the formation of 2-chloro-3-hydroxy-1-propene, with a reported half-life of 22 to 27 days at temperatures between 25°C and 29°C. nih.gov Given these findings, it is probable that 3-Bromo-1,1-dichloroprop-1-ene also undergoes hydrolysis to form corresponding alcohol products, with the reaction rate being temperature-dependent.

Interactive Data Table: Hydrolysis Half-Life of Analogous Compounds

| Compound | Temperature (°C) | pH | Half-Life (days) | Primary Product |

| 1,3-Dichloropropene | 10 | 5, 7, 9 | 51 | 3-Chloroallyl alcohol |

| 1,3-Dichloropropene | 20 | 5, 7, 9 | 11.3 | 3-Chloroallyl alcohol |

| 1,3-Dichloropropene | 30 | 5, 7, 9 | 3.1 | 3-Chloroallyl alcohol |

| 2,3-Dichloro-1-propene | 25 | Not Specified | 22 | 2-Chloro-3-hydroxy-1-propene |

| 2,3-Dichloro-1-propene | 29 | Not Specified | 27 | 2-Chloro-3-hydroxy-1-propene |

Data sourced from studies on analogous compounds and may not represent the exact behavior of this compound.

Atmospheric Photoreactions and Radical Intermediates

Once volatilized into the atmosphere, halogenated propenes are subject to degradation by photochemically produced hydroxyl radicals (•OH) and, to a lesser extent, by reaction with ozone. nih.govnih.gov The atmospheric half-life of 1,3-dichloropropene is estimated to be between 7 and 50 hours, depending on the isomer and the concentration of hydroxyl radicals. nih.gov The reaction with ozone is a slower process, with a calculated half-life of 12 to 52 days for 1,3-dichloropropene. nih.gov

The reaction with hydroxyl radicals is a key degradation pathway for many volatile organic compounds in the troposphere. For cis-1,3-dichloropropene, the half-life for this reaction is estimated at 46 hours. nih.gov These photochemical reactions involve the formation of radical intermediates, which can then undergo further reactions to form a variety of degradation products. The significant role of free radicals in the photochemical degradation of dichloropropenes has been noted. nih.gov

Volatilization Processes of Halogenated Propenes

Volatilization is a primary mechanism for the transport of halogenated propenes from soil and water into the atmosphere. nih.govwho.int These compounds are characterized by moderate to high vapor pressures and Henry's Law constants, which facilitate their rapid volatilization from dissolved states. tpsgc-pwgsc.gc.ca For example, the volatilization half-life of 1,3-dichloropropene from a model river has been estimated to be as short as 4 hours. nih.gov

In soil, the rate of volatilization is influenced by several factors, including soil moisture content, temperature, and the depth of application. who.int Field studies have shown that a significant percentage of applied 1,3-dichloropropene can volatilize within a few weeks. nih.gov Management practices such as soil sealing with tarps or irrigation can reduce the rate of volatilization. nih.govcdc.gov Given its structure, this compound is also expected to be a volatile compound, with volatilization being a key process in its environmental distribution.

Biotic Degradation Mechanisms and Microbial Metabolism

Microorganisms have evolved diverse metabolic pathways to degrade halogenated organic compounds. The biodegradation of these substances can occur under both aerobic and anaerobic conditions, often involving dehalogenation steps.

Aerobic Biodegradation Pathways of Halogenated Alkenes

Under aerobic conditions, certain bacteria can utilize halogenated alkenes as a source of carbon and energy. The initial step in the aerobic biodegradation of 1,3-dichloropropene is often a hydrolytic dehalogenation catalyzed by a haloalkane dehalogenase, leading to the formation of 3-chloroallyl alcohol. asm.orgnih.gov This intermediate is then oxidized to 3-chloroacrylic acid, which is further dehalogenated. asm.org

Several bacterial strains have been identified that can degrade 1,3-dichloropropene, including species of Pseudomonas and Rhodococcus. asm.orgresearchgate.netusda.gov For example, Pseudomonas cichorii 170 can utilize low concentrations of 1,3-dichloropropene as its sole carbon and energy source. asm.org However, the aerobic metabolism of chlorinated compounds like 1,3-dichloropropene can induce oxidative stress in the degrading microorganisms, which may limit the efficiency of the process. nih.govresearchgate.netroyalsocietypublishing.org The biodegradation of 1,3-dichloropropene in soil is influenced by factors such as previous exposure to the compound, which can lead to enhanced degradation rates due to microbial adaptation. nih.govnih.gov

Interactive Data Table: Aerobic Biodegradation of 1,3-Dichloropropene in Soil

| Soil Type | Temperature (°C) | Half-Life (days) |

| Catlin silt loam | Not Specified | 12 |

| Fuquay loamy sand | Not Specified | 54 |

| Sandy loam | 15-20 | ~24 |

| 13 aerobic soils (average) | 20 | 6-17 |

Data sourced from studies on 1,3-dichloropropene. nih.govnih.gov

Anaerobic Biotransformations and Dehalogenation Processes

Under anaerobic conditions, halogenated alkenes can serve as electron acceptors in a process known as organohalide respiration. This process is a key mechanism for the bioremediation of sites contaminated with these compounds. The anaerobic degradation of 1,3-dichloropropene has been observed in soil and sediment systems. nih.govepa.gov

Enzymatic Activities and Redox Stress in the Biodegradation of this compound Analogues

The biodegradation of halogenated alkenes such as this compound is largely unexplored; however, significant insights can be drawn from studies on its structural analogues, particularly the widely studied soil fumigant 1,3-dichloropropene. The microbial breakdown of these compounds is a complex process involving a series of enzymatic reactions that, while serving to detoxify the environment, can also induce significant physiological challenges for the degrading microorganisms, including redox stress.

The initial steps in the degradation of dichloropropene isomers in soil-dwelling bacteria, such as Pseudomonas species, are catalyzed by hydrolytic enzymes. nih.gov The primary enzymes involved belong to the dehalogenase family, which are crucial for cleaving carbon-halogen bonds, a typically recalcitrant feature of xenobiotic compounds. nih.govnih.gov

The established pathway for an analogue, trans-1,3-dichloropropene, in Pseudomonas cichorii 170 involves several key enzymatic steps. nih.govresearchgate.net The process is initiated by a haloalkane dehalogenase, which hydrolyzes the alkene to 3-chloroallyl alcohol. nih.gov This intermediate is then sequentially oxidized by an alcohol dehydrogenase and an aldehyde dehydrogenase to form 3-chloroacrylic acid. nih.govresearchgate.net Finally, a specific 3-chloroacrylic acid dehalogenase removes the remaining chlorine atom, likely yielding malonic acid semialdehyde, which can then enter central metabolic pathways. nih.gov Some haloalkane dehalogenases have shown broad substrate specificity, being active on various chlorinated and brominated compounds. mdpi.comresearchgate.net

Interactive Table: Key Enzymes in the Biodegradation of 1,3-Dichloropropene

| Enzyme | Function in Biodegradation Pathway | Organism Example | References |

|---|---|---|---|

| Haloalkane Dehalogenase | Initial hydrolytic dehalogenation of 1,3-dichloropropene to 3-chloroallyl alcohol. | Pseudomonas cichorii 170, Pseudomonas pavonaceae | nih.govresearchgate.net |

| Alcohol Dehydrogenase | Oxidation of 3-chloroallyl alcohol to 3-chloroallyl aldehyde. | Pseudomonas cichorii 170 | nih.govresearchgate.net |

| Aldehyde Dehydrogenase | Oxidation of 3-chloroallyl aldehyde to 3-chloroacrylic acid. | Pseudomonas cichorii 170 | nih.govresearchgate.net |

The aerobic metabolism of these halogenated compounds is energetically demanding and can impose significant redox stress on the microorganisms. The high toxicity associated with the catabolism of 1,3-dichloroprop-1-ene in Pseudomonas pavonaceae has been shown to create a physiological bottleneck related to the cellular balance of NADPH/NADP+. mdpi.com An adequate supply of reducing power in the form of NADPH is essential for the growth and metabolic activity of aerobic microbes, including the degradation of organic halides. mdpi.com Disruption of this balance can lead to oxidative stress, where the production of reactive oxygen species (ROS) outpaces the cell's antioxidant capacities. nih.gov

Furthermore, the metabolism of halogenated alkenes can sometimes lead to bioactivation, forming toxic intermediates. nih.gov Glutathione (B108866) S-transferases (GSTs) are enzymes that typically play a detoxification role by conjugating xenobiotics with glutathione. However, with certain small halogenated alkenes, this conjugation can activate the compound, leading to the formation of reactive and potentially carcinogenic metabolites. researchgate.net The formation of these reactive intermediates can deplete cellular glutathione levels and contribute to oxidative stress, potentially causing cellular damage. nih.govresearchgate.net

Future Research Directions and Emerging Applications of 3 Bromo 1,1 Dichloroprop 1 Ene in Chemical Sciences

Development of Novel Synthetic Methodologies

While established methods for synthesizing 3-Bromo-1,1-dichloroprop-1-ene exist, future research is trending towards more efficient, selective, and sustainable catalytic processes. The development of this compound is part of a broader scientific interest in polyhalogenated hydrocarbons for their utility in organic synthesis.

Conventional synthesis routes include the bromination of 1,1-dichloropropene (B165177) or the reaction of bromoethane (B45996) with acetyl chloride. However, these methods may require optimization to improve yields and minimize byproducts. Future research is likely to focus on catalytic approaches that offer greater control and efficiency. For instance, advanced methods for other halogenated alkenes have employed catalysts like activated carbon to facilitate the addition of hydrogen halides across double bonds. Applying similar principles to the synthesis of this compound could lead to more effective production protocols. The exploration of novel catalyst systems is a key area for development.

| Method | Precursors | Key Reagents/Catalysts | Description | Potential Future Improvement |

|---|---|---|---|---|

| Bromination of Alkene | 1,1-Dichloropropene | Bromine (Br₂) | A common approach involving the electrophilic addition of bromine to the double bond. | Development of milder brominating agents to reduce byproducts. |

| Base-Mediated Halogenation | Bromoethane, Acetyl chloride | Base (e.g., Sodium hydroxide) | A multi-step route involving nucleophilic substitution followed by further chlorination. | One-pot reaction designs and optimization of base/solvent systems. |

| Catalytic Halogenation (Proposed) | Chlorinated Propenes | HBr, Activated Carbon Catalyst | Analogous to patented methods for other haloalkenes, this could offer high selectivity and efficiency. | Screening of various solid-supported catalysts for optimal performance and recyclability. |

Exploration of New Catalytic Transformations

The true value of this compound lies in its application as a synthetic intermediate. Its structure is particularly suited for sequential, selective reactions. The carbon-bromine bond is generally more reactive than the vinyl carbon-chlorine bonds, allowing for selective substitution or coupling reactions at the C3 position. This differential reactivity is a cornerstone for future catalytic explorations.

Patent literature demonstrates its use in the synthesis of complex molecules, such as N′-cyano-N-halogenalkylimidamide and substituted enaminocarbonyl compounds, which have applications in controlling animal pests. google.comgoogleapis.comgoogle.comgoogle.com In these syntheses, the compound is used as an alkylating agent, where a nucleophile displaces the bromide. google.comgoogle.com

Future research will likely focus on expanding its role in catalytic cross-coupling reactions. The development of catalysts that can selectively activate either the C-Br bond or the vinylic C-Cl bonds would open up pathways to a wide array of new molecules. For example, a palladium- or nickel-catalyzed Sonogashira or Suzuki coupling at the C-Br bond, followed by a subsequent transformation at the dichlorovinyl group, could be a powerful strategy for building molecular complexity. The electron-withdrawing nature of the chlorine atoms polarizes the double bond, making it susceptible to nucleophilic attack, a feature that can be exploited in tandem with C-Br bond chemistry.

| Reaction Type | Reactant(s) | Catalyst/Reagent | Product Type | Research Direction |

|---|---|---|---|---|

| Nucleophilic Substitution (Alkylation) | This compound, Amine/Amide Nucleophiles | Base, Cesium Iodide | Substituted Enaminocarbonyls, Imidamide Derivatives google.comgoogle.com | Known application in pesticide synthesis. |

| Selective Cross-Coupling (Proposed) | This compound, Boronic Acids or Terminal Alkynes | Palladium or Nickel Catalysts | Allylated Arenes or Propargyl Derivatives | Future exploration to leverage C-Br vs. C-Cl reactivity for stepwise synthesis. |

| Addition Reactions | This compound, Nucleophiles | Not specified | Saturated Halogenated Compounds | Exploration of asymmetric addition reactions to create chiral centers. |

| Polymerization | This compound | Initiators | Specialized Polymers | Design of polymers with tailored properties based on the halogenated monomer. |

Advancements in Environmental Remediation Strategies

The widespread use of halogenated organic compounds has led to significant environmental contamination, prompting research into effective remediation techniques. enviro.wikirsc.org While no specific studies on the environmental fate or remediation of this compound were identified, the strategies being developed for other halogenated pollutants provide a clear roadmap for future research in this area. Given its structure, it is crucial to investigate its persistence, toxicity, and potential for bioaccumulation.

Future research should focus on adapting advanced redox processes and bioremediation techniques to test their efficacy on this compound. These emerging strategies offer more sustainable and effective alternatives to traditional methods like excavation or pump-and-treat systems. berkeley.edu

In Situ Chemical Oxidation (ISCO): This technique uses powerful oxidizing agents, such as persulfate-generated radicals, to break down contaminants in the soil and groundwater. berkeley.edu Research into anaerobically activated persulfate could be particularly relevant for dehalogenating recalcitrant compounds. berkeley.edu

Electrochemical Reduction: This method uses an electric current to drive the reductive dehalogenation of pollutants. nih.govexlibrisgroup.com It is a promising strategy for a wide range of halogenated compounds and avoids the need for additional chemical reagents. rsc.orgnih.gov

Bioremediation: Microbial reductive dehalogenation is a process where microorganisms use halogenated compounds as electron acceptors, removing halogen atoms and detoxifying the molecule. enviro.wiki Investigating whether existing or engineered microbes can metabolize this compound is a critical research avenue.

| Strategy | Mechanism | Potential Advantage for Halogenated Propenes | Reference for General Method |

|---|---|---|---|

| In Situ Chemical Oxidation (ISCO) | Generation of highly reactive radicals (e.g., sulfate) to degrade organic molecules. | Effective for a variety of contaminants, including chlorinated solvents. berkeley.edu | berkeley.edu |

| Electrochemical Reduction | Direct electron transfer from an electrode to the C-X bond, causing cleavage. | High degree of control; no secondary chemical contamination. nih.govexlibrisgroup.com | rsc.orgnih.govexlibrisgroup.com |

| Microbial Reductive Dehalogenation | Enzymatic removal of halogens by anaerobic or aerobic microorganisms. | Lower cost and potentially more sustainable in the long term. enviro.wiki | enviro.wiki |

Interdisciplinary Research with Related Halogenated Organic Compounds

The study of this compound benefits greatly from interdisciplinary approaches that connect its chemistry to broader fields. Comparing its properties and reactivity with other polyhalogenated alkanes and alkenes provides valuable insights. libretexts.org

Computational Chemistry: Predicting reactivity and selectivity is paramount for the efficient use of polyhalogenated compounds. rsc.org Computational tools, from quantum chemical calculations to machine learning, can model reaction mechanisms and predict site-selectivity in cross-coupling reactions. rsc.orgthieme-connect.com Such studies can help rationalize the different reactivities of the C-Br and C-Cl bonds in this compound and guide the design of new catalytic systems.

Chemical Biology and Medicinal Chemistry: Halogen bonds are increasingly recognized as important non-covalent interactions in biological systems. acs.org While this compound itself may not be a drug candidate, understanding how its halogenated structure could interact with biological macromolecules is a fascinating area of interdisciplinary research. Future work could explore if the unique arrangement of halogens on this scaffold could be incorporated into larger molecules to form specific halogen bonds with protein targets, potentially enhancing binding affinity and specificity. acs.org

Materials Science: The use of this compound in polymerization reactions points to its potential in materials science. The presence of multiple halogens can impart specific properties, such as flame retardancy or altered solubility, to polymers. Interdisciplinary research with materials scientists could lead to the development of new functional polymers with tailored characteristics.

This interdisciplinary approach ensures that research into this compound is not conducted in isolation but contributes to and benefits from advances in catalysis, environmental science, computational chemistry, and beyond.

Q & A

Basic: What is the correct IUPAC nomenclature and structural configuration of 3-Bromo-1,1-dichloroprop-1-ene, and how does its stereochemistry influence reactivity?

The IUPAC name This compound indicates a propene backbone with bromine at position 3 and chlorine atoms at position 1. The double bond (prop-1-ene) spans C1 and C2. Structural analysis via InChI and SMILES strings (e.g., ClC/C=C(\Cl)/Br in for a related isomer) reveals an E-configuration for the double bond, which can sterically hinder electrophilic additions. Stereochemical validation using NMR (e.g., coupling constants for vinyl protons) is critical to confirm reactivity trends, such as regioselectivity in halogenation or elimination reactions .

Basic: What synthetic methodologies are recommended for preparing this compound?

Synthesis routes may involve:

- Elimination reactions : Treating 1,1,3-trichloropropane with a strong base (e.g., KOtBu in DMSO) to dehydrohalogenate and form the double bond, followed by bromination at C3 .

- Halogen exchange : Substituting a hydroxyl or other leaving group in 1,1-dichloroprop-1-en-3-ol with HBr under acidic conditions (see for analogous HBr-mediated substitutions) .

Key considerations include solvent polarity (to stabilize intermediates) and temperature control to avoid polymerization of the alkene.

Advanced: How can researchers address contradictions in reported reaction outcomes for halogenated propenes, such as competing substitution vs. elimination pathways?

Contradictions often arise from varying reaction conditions (e.g., solvent, base strength). For example:

- Polar aprotic solvents (DMSO, DMF) favor elimination by stabilizing transition states, while protic solvents (MeOH) may promote nucleophilic substitution .

- Kinetic vs. thermodynamic control: Lower temperatures favor kinetic products (e.g., substitution), while higher temperatures favor elimination (thermodynamic control).

A systematic approach involves:

Advanced: What spectroscopic and computational tools are optimal for characterizing this compound?

- NMR : NMR identifies chlorine/bromine-induced deshielding (e.g., C1 and C3 carbons). NMR resolves vinyl proton splitting patterns (J values confirm E/Z configuration) .

- IR : Stretching frequencies for C=C (~1650 cm) and C-Br (~550 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular ion (M) and fragment peaks (e.g., loss of Br or Cl).

- Computational : ACD/Labs Percepta ( ) predicts physicochemical properties (logP, pKa) for reactivity modeling .

Methodological: How should researchers design experiments to study the photodissociation dynamics of halogenated alkenes like this compound?

- Laser-Induced Fluorescence (LIF) : Monitor radical intermediates (e.g., Cl or Br) during UV photolysis (e.g., 193 nm excitation, as in ) .

- Time-Resolved Spectroscopy : Track transient species (e.g., carbenes) using femtosecond pulsed lasers.

- Theoretical Modeling : Compare experimental data with CASSCF or MRCI calculations to map excited-state potential energy surfaces .

Safety & Handling: What precautions are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated compounds.

- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure (see for hazard classifications) .

- Storage : Inert atmosphere (N) and amber glass to prevent light-induced decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.